[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)(1-phenylethyl)amine
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Overview
Description
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl(1-phenylethyl)amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin rings, and an amine group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl(1-phenylethyl)amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl(1-phenylethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The amine group and other substituents on the benzodioxin ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups to the compound.
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl(1-phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl(1-phenylethyl)amine involves its interaction with specific molecular targets. For instance, its inhibition of cholinesterase enzymes is achieved by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl(1-phenylethyl)amine can be compared to other compounds with similar structures, such as:
1,4-Benzodioxane derivatives: These compounds share the benzodioxane ring system and exhibit similar chemical reactivity.
Phenylethylamines: Compounds in this class have a phenylethylamine backbone and are known for their biological activity.
Sulfonamides: These compounds contain the sulfonamide functional group and are widely used in medicinal chemistry for their antibacterial properties.
The uniqueness of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl(1-phenylethyl)amine lies in its combination of the benzodioxin ring and the phenylethylamine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1-phenylethanamine |
InChI |
InChI=1S/C18H21NO2/c1-14(16-6-4-3-5-7-16)19(2)13-15-8-9-17-18(12-15)21-11-10-20-17/h3-9,12,14H,10-11,13H2,1-2H3 |
InChI Key |
QNIGWSFZXXLTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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